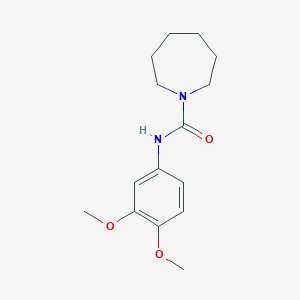
N-(3,4-dimethoxyphenyl)-1-azepanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethoxyphenyl)-1-azepanecarboxamide, also known as DMXAA, is a synthetic compound that has been studied for its potential use in cancer treatment. It was first synthesized in the 1980s by researchers at the University of Auckland in New Zealand. Since then, it has been the subject of numerous scientific studies to investigate its mechanism of action and potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of N-(3,4-dimethoxyphenyl)-1-azepanecarboxamide is not fully understood, but it is believed to act by stimulating the production of cytokines, which are signaling molecules that play a key role in the immune response. Specifically, this compound is thought to activate the production of tumor necrosis factor-alpha (TNF-alpha) and other cytokines, which in turn lead to the destruction of tumor blood vessels and the induction of tumor cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on cytokine production, it has also been shown to inhibit the activity of certain enzymes that are involved in tumor growth and metastasis. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3,4-dimethoxyphenyl)-1-azepanecarboxamide as a research tool is its potent antitumor activity, which makes it a useful tool for studying the mechanisms of cancer cell death and the effects of cytokine production on tumor growth. However, one limitation of this compound is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(3,4-dimethoxyphenyl)-1-azepanecarboxamide. One area of interest is the development of more soluble analogs of this compound that can be administered more easily in experimental settings. Another area of interest is the development of combination therapies that incorporate this compound with other chemotherapy drugs to enhance their efficacy. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential use in cancer treatment.
Métodos De Síntesis
The synthesis of N-(3,4-dimethoxyphenyl)-1-azepanecarboxamide involves several steps, starting with the reaction of 3,4-dimethoxybenzaldehyde with 1-aminocyclohexane in the presence of an acid catalyst. The resulting intermediate is then reacted with phosgene to form the corresponding acid chloride, which is subsequently reacted with ammonia to form the final product, this compound.
Aplicaciones Científicas De Investigación
N-(3,4-dimethoxyphenyl)-1-azepanecarboxamide has been studied extensively for its potential use as an anticancer agent. In preclinical studies, it has been shown to have potent antitumor activity against a wide range of cancer cell lines, including lung, breast, and colon cancer. It has also been shown to have synergistic effects when used in combination with other chemotherapy drugs.
Propiedades
IUPAC Name |
N-(3,4-dimethoxyphenyl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-19-13-8-7-12(11-14(13)20-2)16-15(18)17-9-5-3-4-6-10-17/h7-8,11H,3-6,9-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQCGBNZQDAYLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)N2CCCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49827070 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
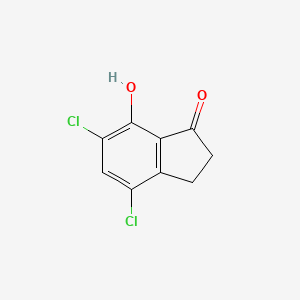
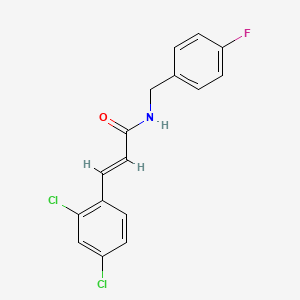
![3,3-dimethyl-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B5848174.png)
![N'-{[1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetohydrazide](/img/structure/B5848188.png)
![2-[methyl(tetradecanoyl)amino]ethanesulfonic acid](/img/structure/B5848192.png)
![N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5848200.png)

![4-{4-allyl-5-[(3-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5848224.png)
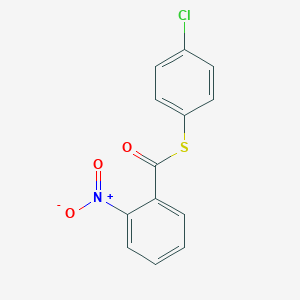
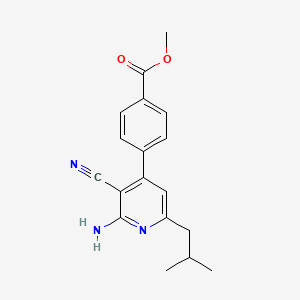

![4-(allyloxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5848259.png)
![1-{2-[(4-acetylbenzyl)oxy]phenyl}ethanone](/img/structure/B5848265.png)
![1-(methylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5848279.png)
